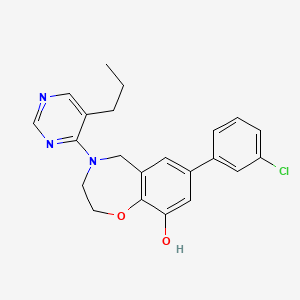![molecular formula C14H24Cl2N2O3 B5299190 2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride](/img/structure/B5299190.png)
2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1996 by Pfizer Inc. and has since been used in scientific research to investigate the role of the dopamine D4 receptor in various physiological and pathological processes.
Mechanism of Action
2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride acts as a selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family. By binding to the receptor and blocking its activation by dopamine, this compound can modulate the downstream signaling pathways and affect the physiological and pathological processes that are regulated by the dopamine D4 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the target tissue or organ. In general, this compound has been shown to modulate the release of dopamine and other neurotransmitters, as well as the activity of various intracellular signaling pathways. It has also been shown to affect the behavior and cognitive function of animals and humans in various experimental paradigms.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride in lab experiments is its high selectivity and specificity for the dopamine D4 receptor, which allows researchers to investigate the role of this receptor in a targeted and controlled manner. However, one limitation of using this compound is its potential off-target effects and non-specific binding to other receptors or proteins, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride and the dopamine D4 receptor. One direction is to investigate the role of the dopamine D4 receptor in other physiological and pathological processes, such as mood disorders, anxiety, and cognitive impairment. Another direction is to develop more selective and potent antagonists of the dopamine D4 receptor, which can be used to further elucidate its function and potential therapeutic applications. Finally, the development of new imaging and diagnostic techniques can help to better understand the distribution and function of the dopamine D4 receptor in the human brain and other tissues.
Synthesis Methods
The synthesis of 2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride involves several steps, including the reaction of 2-methoxy-6-nitrophenol with 2-(4-morpholinyl)ethylamine, followed by reduction with sodium borohydride and subsequent N-alkylation with 2-chloromethyl-4-methoxyphenol. The resulting product is then purified using column chromatography and converted to the dihydrochloride salt form.
Scientific Research Applications
2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride has been widely used in scientific research to investigate the role of the dopamine D4 receptor in various physiological and pathological processes, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), addiction, and Parkinson's disease.
properties
IUPAC Name |
2-methoxy-6-[(2-morpholin-4-ylethylamino)methyl]phenol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.2ClH/c1-18-13-4-2-3-12(14(13)17)11-15-5-6-16-7-9-19-10-8-16;;/h2-4,15,17H,5-11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVLUZOGGQCCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3-chlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-furoate](/img/structure/B5299116.png)

![N-cyclohexyl-2-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5299135.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B5299142.png)
![2-{2-methoxy-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B5299149.png)
![3-(2-ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5299151.png)
![(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl){2-[(4-methyl-2-pyridinyl)amino]ethyl}amine](/img/structure/B5299157.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]piperidine](/img/structure/B5299159.png)

![6-(1,4-diazepan-1-yl)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide](/img/structure/B5299164.png)
![2-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]benzoic acid](/img/structure/B5299175.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide](/img/structure/B5299193.png)
![4-methoxy-N-[2,2,2-trifluoro-1-(2-pyridin-3-ylpiperidin-1-yl)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5299200.png)
